

# Application Note: HPLC-UV Method for the Analysis of 8-Chlorotheophylline

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## Compound of Interest

Compound Name: 8-Chlorotheophylline

Cat. No.: B119741

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **8-Chlorotheophylline**. The described method is applicable for the determination of **8-Chlorotheophylline** in the presence of other active pharmaceutical ingredients and for the separation of its impurities. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

## Introduction

**8-Chlorotheophylline** is a stimulant of the xanthine class and is often combined with other drugs, such as diphenhydramine, to form dimenhydrinate, which is used to treat motion sickness.<sup>[1][2]</sup> Accurate and reliable analytical methods are crucial for the quality control of **8-Chlorotheophylline** in raw materials and pharmaceutical formulations. This document outlines two established HPLC-UV methods for its analysis: one for the simultaneous determination with caffeine and diphenhydramine, and another for the separation of potential impurities.

## Experimental

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector is required. One study utilized a Tosoh high-performance liquid chromatograph with a CCPM reciprocating pump and a PX8010 pump controller.<sup>[2]</sup>

- Columns:
  - SymmetryShield RP8[3][4]
  - Phenomenex ODS (250×4.6 mm I.D.; particle size 5  $\mu\text{m}$ )[1][2]
  - C18 Hypersil ODS[5]
  - Phenomenex MAX-RP-C12 (250 mm x 4.6 mm, 4  $\mu\text{m}$ )[6]
- Reagents and Solvents: All solvents and reagents should be of HPLC grade or higher.
  - Acetonitrile
  - Ammonium acetate[5]
  - Glacial acetic acid[5]
  - Phosphoric acid ( $\text{H}_3\text{PO}_4$ )[3][4]
  - Triethylamine[3][4]
  - Sodium acetate trihydrate[1][2]
  - Water (HPLC grade)
- Sample: **8-Chlorotheophylline** reference standard and sample for analysis.

Two primary methods are presented, suitable for different analytical objectives.

Method 1: Analysis with Caffeine and Diphenhydramine

This method is optimized for the simultaneous determination of **8-Chlorotheophylline**, caffeine, and diphenhydramine.[3][4][7]

Parameter	Condition
Column	SymmetryShield RP8
Mobile Phase	Acetonitrile – (0.01 M H <sub>3</sub> PO <sub>4</sub> – triethylamine, pH 2.8) (22:78, v/v)[3][4]
Flow Rate	1.0 mL/min[7]
Detection Wavelength	229 nm[3][4]
Column Temperature	40°C[7]
Injection Volume	20 µL

### Method 2: Impurity Profiling

This method is designed for the separation and characterization of impurities in **8-Chlorotheophylline**.[1][2]

Parameter	Condition
Column	Phenomenex ODS (250×4.6 mm I.D.; particle size 5 µm)[1][2]
Mobile Phase	Acetonitrile: 0.01 M Sodium Acetate Trihydrate (pH 3.57) (5:95 v/v)[1][2]
Flow Rate	1.5 mL/min[1][2]
Detection Wavelength	280 nm[1][2]
Injection Volume	20 µL[1][2]

## Protocols

- Stock Solution: Accurately weigh and dissolve an appropriate amount of **8-Chlorotheophylline** reference standard in a suitable solvent (e.g., the mobile phase or a compatible solvent like dimethyl sulfoxide to achieve a concentration of 1 mg/mL) to prepare a stock solution of known concentration.[5]

- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for constructing a calibration curve.
- Accurately weigh the sample containing **8-Chlorotheophylline**.
- Dissolve the sample in a suitable solvent. For general analysis, dissolving the sample in a solvent similar to the mobile phase is recommended.<sup>[8]</sup> For impurity analysis, dissolving in a minimal amount of ethyl acetate has been reported.<sup>[1][2]</sup>
- Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.<sup>[8]</sup>
- Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Inject the standard solutions in ascending order of concentration.
- Inject the sample solutions.
- Record the chromatograms and integrate the peak areas.
- Construct a calibration curve by plotting the peak area of the **8-Chlorotheophylline** standards against their corresponding concentrations.
- Determine the concentration of **8-Chlorotheophylline** in the sample solutions from the calibration curve.

## Method Validation Summary

The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.

Validation Parameter	Result
Linearity	The method demonstrated good linearity over the tested concentration range.
Precision	The method was found to be precise with low relative standard deviation (RSD) values. <a href="#">[6]</a>
Accuracy	The accuracy of the method was confirmed by recovery studies.
Specificity	The method is specific for 8-Chlorotheophylline, with no interference from degradation products or other components in the analyzed samples. <a href="#">[3]</a> <a href="#">[7]</a>
Robustness	The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic parameters.

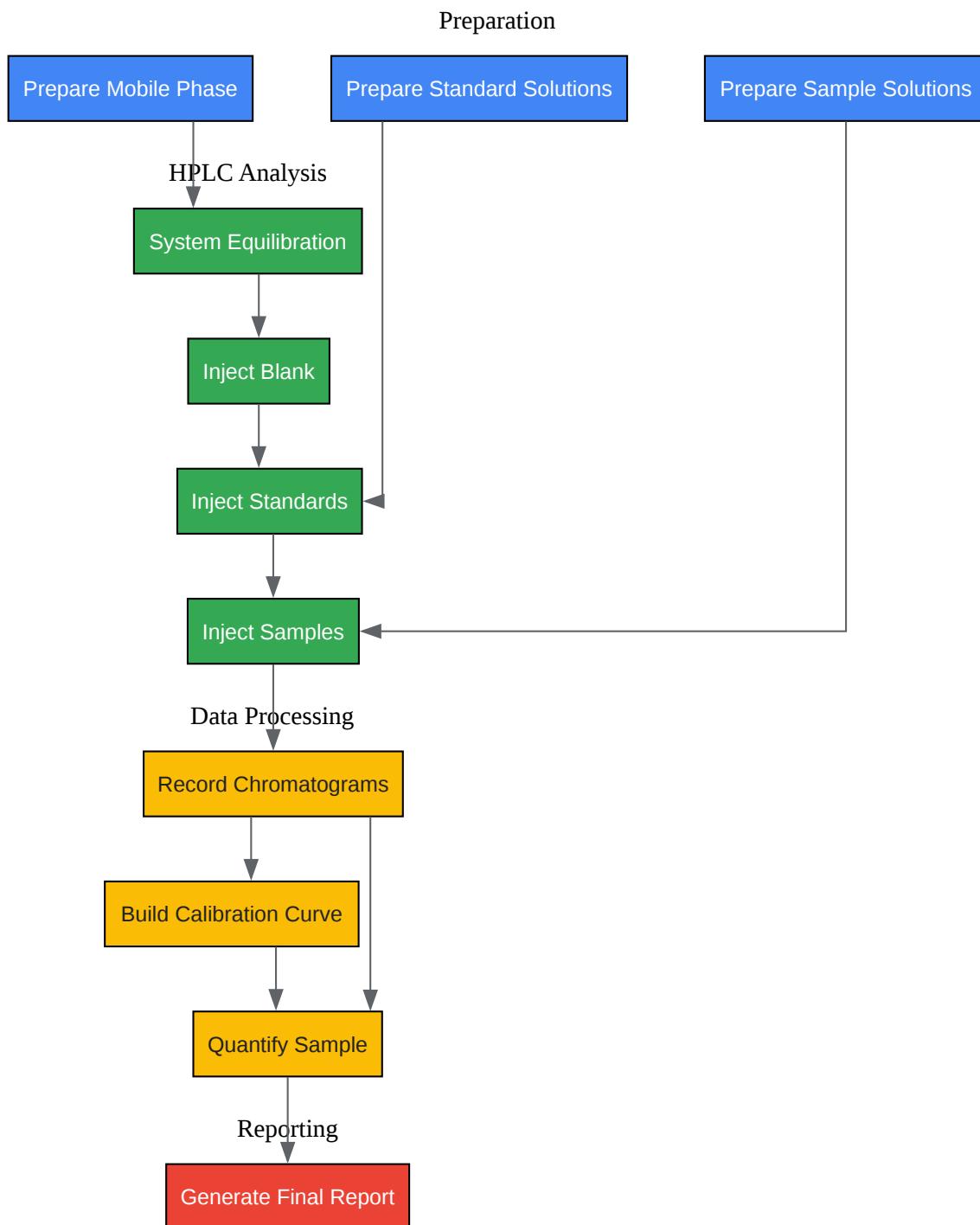
Note: Specific quantitative data for all validation parameters were not consistently available in the cited literature, but the studies confirm that suitable validation was achieved.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly.

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2$
Theoretical Plates (N)	$N > 2000$
Relative Standard Deviation (RSD) for replicate injections	$RSD \leq 2\%$

## Experimental Workflow

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Caption: Workflow for the HPLC-UV analysis of **8-Chlorotheophylline**.

## Conclusion

The described HPLC-UV methods are suitable for the routine analysis of **8-Chlorotheophylline** in various sample matrices. The methods are specific, accurate, and precise, providing reliable results for quality control and research purposes. The provided protocols and chromatographic conditions can be adapted based on the specific analytical requirements and available instrumentation.

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